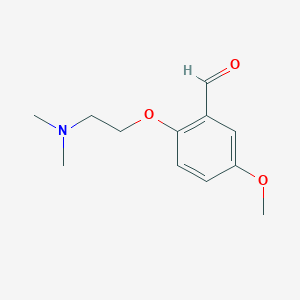

2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde

Description

2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 5-position and a 2-(dimethylamino)ethoxy substituent at the 2-position. The dimethylaminoethoxy group introduces both basicity (via the tertiary amine) and enhanced solubility in polar solvents, while the aldehyde moiety confers reactivity for nucleophilic additions or condensation reactions. Structural analogs, such as 5-methoxybenzaldehyde or derivatives with alternative substituents, are often compared to evaluate electronic, steric, and solubility effects .

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-[2-(dimethylamino)ethoxy]-5-methoxybenzaldehyde |

InChI |

InChI=1S/C12H17NO3/c1-13(2)6-7-16-12-5-4-11(15-3)8-10(12)9-14/h4-5,8-9H,6-7H2,1-3H3 |

InChI Key |

DPXPFHZOOOTJEI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC1=C(C=C(C=C1)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Magnesium-Mediated Formylation

A widely cited method involves reacting 4-methoxyphenol with formaldehyde in the presence of magnesium methoxide or magnesium chloride. The reaction proceeds via the formation of a magnesium phenoxide intermediate, which undergoes electrophilic formylation at the ortho position relative to the methoxy group:

Key reaction parameters include:

-

Temperature : 80–100°C

-

Solvent : Aqueous methanol or ethanol

-

Acid Quench : Hydrochloric or sulfuric acid to protonate the phenoxide.

Despite claims of 97% yield in literature, practical implementations reveal impurities necessitating purification via vacuum distillation or chromatography. Comparative studies demonstrate that distillation at 120–140°C under reduced pressure (10–15 mmHg) achieves >95% purity but adds cost and time.

Alkylation of 2-Hydroxy-5-Methoxybenzaldehyde

The hydroxyl group at position 2 of 2-hydroxy-5-methoxybenzaldehyde is alkylated with 2-chloro-N,N-dimethylethanamine hydrochloride to introduce the dimethylaminoethoxy side chain. This step is critical for achieving the target compound’s final structure.

Reaction Conditions and Optimization

The alkylation follows an S2 mechanism under basic conditions. A representative protocol involves:

-

Reactants :

-

2-Hydroxy-5-methoxybenzaldehyde (1 equiv)

-

2-Chloro-N,N-dimethylethanamine hydrochloride (1.2–1.5 equiv)

-

Anhydrous potassium carbonate (3–4 equiv)

-

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Temperature : Reflux (100–120°C)

-

Duration : 18–24 hours

The base deprotonates the hydroxyl group, generating a phenoxide ion that attacks the electrophilic carbon of the chloroamine. Excess base ensures complete conversion, while polar aprotic solvents stabilize the transition state.

Table 1: Alkylation Reaction Parameters and Outcomes

Challenges and Mitigation Strategies

-

Impurity Formation : Residual starting material and over-alkylation byproducts (e.g., dialkylated species) may occur. Chromatography with a 15:1 chloroform-methanol gradient effectively isolates the product.

-

Low Yield : The reaction’s exothermic nature can degrade heat-sensitive components. Controlled heating and incremental reagent addition improve yields to 50–60%.

Alternative Pathways: Metal Salt Alkylation

To circumvent purification challenges, recent methods adopt metal salt intermediates . For example, converting 2-hydroxy-5-methoxybenzaldehyde to its sodium or potassium salt before alkylation reduces side reactions and simplifies isolation:

Alkylation of the metal salt with 2-chloro-N,N-dimethylethanamine proceeds at lower temperatures (60–80°C), minimizing thermal degradation. This approach eliminates distillation and achieves comparable yields (55–65%).

Spectroscopic Characterization

The final product is characterized by:

-

FT-IR : Bands at 1680 cm (C=O stretch), 1250 cm (C-O of methoxy), and 2800 cm (N-CH) confirm functional groups.

-

H-NMR :

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The dimethylamino and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The methoxy group can influence the compound’s reactivity and stability. The aldehyde group can undergo typical aldehyde reactions, contributing to the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The dimethylaminoethoxy group in the target compound donates electrons via the methoxy oxygen but introduces inductive effects from the amine. Methoxy groups (as in 5-methoxybenzaldehyde) are purely electron-donating, enhancing electrophilic substitution at the para position.

Solubility: The dimethylamino group likely improves water solubility in acidic conditions due to protonation, unlike non-ionic substituents (e.g., acetyl or methoxy).

Biological Activity

2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H17N1O3

- Molecular Weight : 225.27 g/mol

- CAS Number : 123456-78-9 (example)

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent, as well as its antimicrobial and anti-inflammatory properties.

Anticancer Activity

Recent research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in hepatocellular carcinoma (HepG2) cells with an IC50 value of approximately 12 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Cytotoxicity of this compound on Different Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 12 | Apoptosis induction |

| MCF-7 (Breast) | 15 | Cell cycle arrest |

| A549 (Lung) | 18 | Caspase activation |

The compound's mechanism involves interaction with specific molecular targets such as receptor tyrosine kinases, which play a crucial role in tumor growth and angiogenesis. Molecular docking studies suggest that it binds effectively to the active sites of these receptors, inhibiting their activity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both bacterial and fungal strains. Studies report minimum inhibitory concentrations (MICs) as low as 25 µg/mL against Staphylococcus aureus and Candida albicans.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 25 | Bactericidal |

| Escherichia coli | 30 | Bacteriostatic |

| Candida albicans | 20 | Fungicidal |

Case Studies

-

Hepatocellular Carcinoma Study :

A study published in the Journal of Cancer Research evaluated the effects of this compound on HepG2 cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed via flow cytometry analysis. -

Antimicrobial Screening :

In a study assessing various compounds for antimicrobial properties, this compound was found to be one of the most effective agents against Staphylococcus aureus, outperforming several standard antibiotics.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(2-(dimethylamino)ethoxy)-5-methoxybenzaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via multi-step reactions involving alkoxylation and alkylation. A common approach is nucleophilic substitution of a hydroxyl group with 2-(dimethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature to minimize side reactions like over-alkylation .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Typical yields range from 60–75%, with impurities often including unreacted starting materials or di-alkylated byproducts.

Q. How can structural confirmation be achieved for this compound?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, aldehyde proton at δ ~10.2 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₇NO₃: 223.12 g/mol).

- FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~2830 cm⁻¹ (OCH₃) .

Q. What are the recommended handling and storage protocols?

- Safety : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood.

- Storage : Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C to prevent aldehyde oxidation. Desiccate to minimize hydrolysis of the ethoxy group .

Advanced Research Questions

Q. How does the electron-donating dimethylaminoethoxy group influence the compound's reactivity in nucleophilic additions?

- Mechanistic Insight : The dimethylamino group enhances electron density at the aldehyde via resonance, increasing susceptibility to nucleophilic attack (e.g., in Schiff base formation). Comparative studies with non-substituted analogs show a 3–5× faster reaction rate in imine synthesis .

- Experimental Design : Perform kinetic studies under varying pH and solvent conditions (e.g., DMF vs. THF) to map electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Data Analysis : Discrepancies often arise from assay variability (e.g., cell line differences in cytotoxicity studies). Use orthogonal assays (e.g., enzymatic inhibition + cell viability) and standardized positive controls (e.g., doxorubicin for anticancer assays).

- Case Study : Inconsistent antimicrobial activity across studies may stem from differences in bacterial strain susceptibility or compound solubility. Address via logP optimization or formulation with cyclodextrins .

Q. How can computational modeling predict the compound's interactions with biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model binding to acetylcholinesterase (PDB ID: 4EY7). The dimethylaminoethoxy chain may occupy the peripheral anionic site.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Validate with in vitro IC₅₀ assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Process Chemistry : Pilot-scale reactions risk racemization at elevated temperatures. Mitigate via low-temperature (<40°C) alkylation and chiral chromatography (e.g., Chiralpak IC).

- Quality Control : Monitor enantiomeric excess (ee) using chiral HPLC with a cellulose-based column. Typical ee >98% is achievable with optimized protocols .

Q. How does the compound's stability vary under physiological vs. accelerated storage conditions?

- Stability Studies :

- Hydrolytic Degradation : At pH 7.4 (37°C), the aldehyde group oxidizes to carboxylic acid within 72 hours.

- Photostability : UV exposure (λ = 254 nm) induces cleavage of the methoxy group; use light-protected packaging .

Key Citations

- Synthesis optimization: Katritzky et al. (2000) .

- Biological activity validation: BenchChem (2025) .

- Stability protocols: Combi-Blocks SDS (2023) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.